2-Methoxybenzhydryl alcohol

Beschreibung

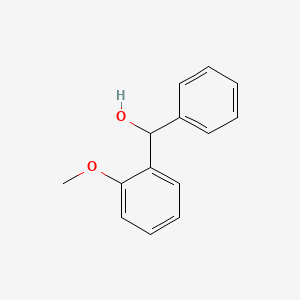

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-methoxyphenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-16-13-10-6-5-9-12(13)14(15)11-7-3-2-4-8-11/h2-10,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYFYNXNAKOEXDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501300309 | |

| Record name | 2-Methoxy-α-phenylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501300309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22788-49-4 | |

| Record name | 2-Methoxy-α-phenylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22788-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxybenzhydryl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022788494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC92806 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxy-α-phenylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501300309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxybenzhydryl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Methoxybenzhydryl Alcohol and Analogous Benzhydryl Systems

Reduction-Based Approaches

A primary and direct route to 2-methoxybenzhydryl alcohol involves the reduction of its corresponding ketone precursor, 2-methoxybenzophenone. This transformation from a carbonyl group to a hydroxyl group is a fundamental reaction in organic synthesis.

Reduction of Corresponding Ketones in this compound Synthesis

The synthesis of this compound can be efficiently achieved through the reduction of 2-methoxybenzophenone. ontosight.ai This method utilizes reducing agents to convert the ketone functionality into a secondary alcohol. Common laboratory-scale reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chadsprep.comlibretexts.org Both reagents act as a source of hydride (H⁻) which nucleophilically attacks the electrophilic carbonyl carbon. libretexts.org

Sodium borohydride is often preferred for its milder nature and compatibility with protic solvents like methanol (B129727) or ethanol, which also serve to protonate the intermediate alkoxide. libretexts.orglibretexts.org Lithium aluminum hydride is a more powerful reducing agent but requires anhydrous conditions, typically in solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a separate aqueous workup step to neutralize the reaction and protonate the alkoxide. libretexts.orglibretexts.org

Catalytic hydrogenation represents another viable reduction method. This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). The choice of catalyst and reaction conditions (temperature, pressure) can be optimized to achieve high yields and selectivity. For instance, palladium-catalyzed hydrogenation has been developed for the reduction of similar complex molecules. journalajocs.com

The selection of the reducing agent depends on several factors, including the presence of other functional groups in the molecule that might also be susceptible to reduction. For example, LiAlH₄ will also reduce esters and carboxylic acids, whereas NaBH₄ is generally selective for aldehydes and ketones. libretexts.org

Table 1: Comparison of Common Reducing Agents for Ketone Reduction

| Reducing Agent | Typical Solvents | Reactivity | Key Considerations |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild, selective for aldehydes and ketones | Safer to handle, compatible with protic solvents. libretexts.orglibretexts.org |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Strong, reduces ketones, esters, carboxylic acids | Requires anhydrous conditions and careful workup. libretexts.orglibretexts.org |

| Catalytic Hydrogenation (H₂/catalyst) | Ethanol, Ethyl acetate | Variable, depends on catalyst and conditions | Can be highly selective, requires specialized equipment. journalajocs.com |

Carbon-Carbon Bond Formation Strategies

The construction of the benzhydryl scaffold often relies on the formation of a new carbon-carbon bond, a powerful strategy in organic synthesis. Grignard reactions are a preeminent example of this approach, enabling the modular assembly of complex architectures.

Grignard Reactions in Benzhydryl Alcohol Synthesis

The Grignard reaction is a versatile and widely used method for creating carbon-carbon bonds and synthesizing alcohols. iitk.ac.in It involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. sigmaaldrich.com

While the direct reaction of benzhydrol with methoxybenzaldehyde is not a standard Grignard synthesis, a related and highly effective approach involves the reaction of a Grignard reagent derived from an aryl halide with an appropriate aldehyde. To synthesize this compound, two primary convergent Grignard pathways are possible:

Phenylmagnesium bromide reacting with 2-methoxybenzaldehyde: In this route, phenylmagnesium bromide, prepared from bromobenzene (B47551) and magnesium metal, is added to a solution of 2-methoxybenzaldehyde. miracosta.eduyoutube.com The nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. vaia.com Subsequent acidic workup protonates the resulting alkoxide to yield this compound.

2-Methoxyphenylmagnesium bromide reacting with benzaldehyde (B42025): Alternatively, 2-methoxyphenylmagnesium bromide can be synthesized from 2-bromoanisole (B166433) and magnesium. orgsyn.org This Grignard reagent is then reacted with benzaldehyde. d-nb.info The nucleophilic attack of the 2-methoxyphenyl group on the benzaldehyde carbonyl, followed by protonation, also affords the target this compound.

Both pathways are synthetically viable, and the choice between them may be influenced by the commercial availability and cost of the starting materials.

The utility of Grignard reagents in alcohol synthesis stems from their ability to act as potent carbon-based nucleophiles. organicchemistrytutor.com The carbon-magnesium bond is highly polarized, imparting a significant carbanionic character to the carbon atom. youtube.com This nucleophilic carbon readily attacks the electrophilic carbon of a carbonyl group in aldehydes, ketones, or esters. chemistrysteps.com

The general mechanism involves the initial coordination of the magnesium halide to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org This is followed by the nucleophilic addition of the organic group from the Grignard reagent to the carbonyl carbon, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate. chemistrysteps.comlibretexts.org The final step is typically an acidic workup to protonate the alkoxide and yield the alcohol. chemistrysteps.com

The type of alcohol produced depends on the carbonyl substrate:

Formaldehyde yields primary alcohols. vaia.com

Other aldehydes yield secondary alcohols. youtube.com

Ketones yield tertiary alcohols. youtube.com

Esters react with two equivalents of a Grignard reagent to produce tertiary alcohols where two of the substituents are identical. chemistrysteps.comlibretexts.org

A convergent synthesis strategy is one in which separate fragments of a target molecule are synthesized independently and then joined together in the final stages. This approach is often more efficient for complex molecules than a linear synthesis where the molecule is built step-by-step. Grignard reactions are exceptionally well-suited for convergent syntheses of benzhydryl alcohols. libretexts.org

For the synthesis of an unsymmetrical benzhydryl alcohol like this compound, a retrosynthetic analysis reveals two possible disconnection points at the carbon bearing the hydroxyl group. This leads to two corresponding Grignard reaction pathways, as detailed in section 2.2.1.1.

This convergent strategy offers flexibility. The choice of which fragment to convert into the Grignard reagent and which to use as the carbonyl component can be made based on factors like the ease of preparation of the starting materials, potential side reactions, or the presence of other functional groups. For instance, the synthesis of other functionalized diarylamines and alcohols has been achieved using a variety of functionalized Grignard reagents. uni-muenchen.de

Table 2: Convergent Grignard Pathways for this compound

| Pathway | Grignard Reagent | Carbonyl Compound | Description |

|---|---|---|---|

| 1 | Phenylmagnesium bromide | 2-Methoxybenzaldehyde | The readily prepared phenyl Grignard reagent attacks the methoxy-substituted aldehyde. miracosta.eduyoutube.com |

| 2 | 2-Methoxyphenylmagnesium bromide | Benzaldehyde | The methoxy-substituted Grignard reagent attacks the simpler benzaldehyde. orgsyn.orgd-nb.info |

Catalytic C-C Coupling Reactions

The construction of the carbon skeleton of benzhydryl systems through catalytic C-C coupling reactions represents a powerful and atom-economical approach. These methods often utilize transition metal catalysts to facilitate the formation of new carbon-carbon bonds, offering alternatives to traditional Grignard or organolithium additions.

β-Alkylation of Secondary Alcohols via Hydrogen Transfer and Aldol (B89426) Condensation

A notable strategy for the synthesis of substituted benzhydryl and related secondary alcohols is the β-alkylation of secondary alcohols with primary alcohols. This process typically proceeds through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. researchgate.netrsc.org In this catalytic cycle, a transition metal complex, often based on iridium or ruthenium, temporarily "borrows" hydrogen from the secondary alcohol to oxidize it to the corresponding ketone. organic-chemistry.orgnsf.gov Simultaneously, the primary alcohol is oxidized to an aldehyde. A base-mediated aldol condensation then occurs between the in-situ generated ketone and aldehyde, forming an α,β-unsaturated ketone intermediate. organic-chemistry.orgnsf.gov Finally, the catalyst returns the "borrowed" hydrogen to this intermediate, reducing the double bond and the ketone to afford the β-alkylated secondary alcohol product. organic-chemistry.orgnsf.gov Water is the sole byproduct of this environmentally friendly process. organic-chemistry.org

For instance, iridium complexes such as [Cp*IrCl₂]₂ have proven effective for the β-alkylation of various secondary alcohols with primary alcohols, proceeding through successive hydrogen-transfer reactions and an aldol condensation. organic-chemistry.orgorganic-chemistry.org Similarly, cobalt catalysts have been developed for the switchable synthesis of either β-alkylated alcohols or the corresponding ketones, with the product selectivity controlled by the reaction parameters. nsf.gov While direct examples for the synthesis of this compound using this specific method are not prevalent in the reviewed literature, the broad applicability to a range of aromatic secondary alcohols suggests its potential for this target molecule.

Table 1: Catalytic Systems for β-Alkylation of Secondary Alcohols

| Catalyst System | Description | Key Features |

|---|---|---|

| [Cp*IrCl₂]₂ / Base | Catalyzes the β-alkylation of secondary alcohols with primary alcohols. organic-chemistry.orgorganic-chemistry.org | Proceeds via hydrogen transfer and aldol condensation; atom-economical. organic-chemistry.org |

| Cobalt Complex / Base | Allows for the switchable synthesis of β-alkylated alcohols or ketones. nsf.gov | Product selectivity is controlled by reaction conditions. nsf.gov |

| Iridium(I) imidazol-2-ylidene complexes | Efficient for β-alkylation of secondary alcohols with primary alcohols. organic-chemistry.org | Operates through a borrowing hydrogen pathway. organic-chemistry.org |

Cross Dehydrogenative Coupling of Alcohols with Ruthenium Catalysis

Cross-dehydrogenative coupling (CDC) reactions offer another direct route to form C-C bonds by combining two different C-H bonds, often with the liberation of hydrogen gas. organic-chemistry.orgresearchgate.net Ruthenium complexes are particularly effective catalysts for such transformations involving alcohols. acs.orgcolab.wsorganic-chemistry.org These reactions can be tailored to produce a variety of products, including ketones and higher alcohols.

For example, RuCl₂(PPh₃)₃ has been used as a precatalyst for the cross-dehydrogenative coupling of two different primary alcohols, proceeding through a borrowing-hydrogen mechanism. acs.orgcolab.wsorganic-chemistry.org This methodology is applicable to a wide range of alcohols, including benzylic and long-chain aliphatic alcohols. acs.orgcolab.wsorganic-chemistry.org In some instances, the selectivity of the coupling reaction can be tuned. For example, using Grubbs-type catalysts, the reaction can be directed towards the formation of an ester in the presence of a weak base, or a β-alkylated alcohol with a strong base. rsc.org

Ruthenium pincer complexes, such as bipyridyl-based PNN ruthenium(II) systems, have been shown to catalyze the cross-dehydrogenative coupling of primary and secondary alcohols to yield esters under neutral conditions with the release of molecular hydrogen. researchgate.net While the direct synthesis of this compound via CDC of the constituent alcohols is not explicitly detailed, the versatility of ruthenium catalysts in coupling various alcohol substrates highlights the potential of this approach for constructing benzhydryl systems. acs.orgcolab.ws

Table 2: Ruthenium Catalysts in Cross Dehydrogenative Coupling

| Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|

| RuCl₂(PPh₃)₃ | Two different primary alcohols | Guerbet alcohol derivatives | acs.orgcolab.wsorganic-chemistry.org |

| Grubbs-type catalysts | Alcohols | Esters or β-alkylated alcohols (base dependent) | rsc.org |

| Bipyridyl-based PNN Ru(II) pincer complex | Primary and secondary alcohols | Esters | researchgate.net |

| Ru phosphine-pyridone complex | Primary and secondary alcohols | α-alkylated ketones | organic-chemistry.org |

Stereoselective and Enantioselective Synthesis

The development of methods to control the stereochemistry of the hydroxyl-bearing carbon in benzhydryl alcohols is of paramount importance, as the biological activity of chiral molecules often depends on their specific enantiomeric form.

Acylative Kinetic Resolution of Benzylic Alcohols

Kinetic resolution is a widely employed strategy for the separation of racemates. In the context of benzylic alcohols, acylative kinetic resolution involves the enantioselective acylation of a racemic alcohol, where one enantiomer reacts faster than the other, leaving the unreacted enantiomer enriched. This process can be catalyzed by both enzymes and small-molecule chiral catalysts.

Non-enzymatic approaches often utilize chiral catalysts, such as planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP), which have proven effective for the kinetic resolution of allylic and, by extension, benzylic alcohols. rsc.org Another strategy involves a two-step kinetic resolution of racemic secondary benzylic alcohols in a one-pot procedure. This method combines enantioselective silylation and acylation mediated by the same chiral guanidine (B92328) catalyst, achieving practical enantiomeric ratios. nih.govresearchgate.net

Biocatalytic methods, particularly dynamic kinetic resolution (DKR), offer the potential for theoretical yields of a single enantiomer approaching 100%. nih.govd-nb.info In a DKR process, the enantioselective acylation is coupled with in-situ racemization of the slower-reacting alcohol enantiomer. nih.govd-nb.info Recently, a bienzymatic system operating in water has been developed for the DKR of racemic secondary alcohols. nih.govd-nb.info This system employs an engineered acyltransferase from Mycobacterium smegmatis for enantioselective acylation and an alcohol dehydrogenase for the racemization of the alcohol via a hydrogen-borrowing sequence. nih.govd-nb.info Such aqueous, biocatalytic systems represent a significant advancement in the green synthesis of enantiopure benzylic alcohols. nih.govd-nb.info

Green Chemistry Considerations in Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes for fine chemicals like this compound. core.ac.uk

Eco-Friendly Catalytic Systems for Related Benzylic Alcohol Transformations

Significant efforts are being directed towards developing catalytic systems that are more environmentally benign for reactions involving benzylic alcohols. This includes the use of earth-abundant and less toxic metal catalysts, as well as the implementation of greener reaction media and oxidants.

Iron, for example, is an attractive alternative to rare and noble metals due to its abundance, low cost, and low toxicity. acs.org Iron(III) chloride has been used to catalyze the symmetrical etherification of benzylic alcohols in propylene (B89431) carbonate, a green and recyclable solvent. acs.org This system provides the corresponding symmetrical ethers in good yields. acs.org For the synthesis of unsymmetrical ethers, a system employing iron(II) chloride with a pyridine (B92270) bis-thiazoline ligand has been developed. acs.org

The use of water as a solvent is highly desirable from a green chemistry perspective. Nickel oxide nanoparticles have been investigated for the catalytic conversion of benzyl (B1604629) alcohols to the corresponding carboxylic acids in water at room temperature. mdpi.com This system uses environmentally benign co-oxidants like potassium persulfate or potassium bromate. mdpi.com

For oxidation reactions, catalytic systems that utilize molecular oxygen or air as the ultimate oxidant are considered highly green, as water is the only byproduct. doubtnut.com Copper-based catalysts have been shown to be effective for the aerobic oxidation of a wide range of primary and secondary benzylic alcohols to their corresponding aldehydes and ketones. doubtnut.com Similarly, a catalyst constructed from graphene oxide and iridium chloride can selectively transform benzylic alcohols into aromatic aldehydes or ketones under ultrasonication, a process that is both green and efficient. rsc.org

Table 3: Green Catalytic Systems for Benzylic Alcohol Transformations

| Catalytic System | Transformation | Green Features |

|---|---|---|

| FeCl₃·6H₂O / Propylene Carbonate | Symmetrical etherification of benzylic alcohols. acs.org | Use of an abundant metal and a green, recyclable solvent. acs.org |

| NiO₂ Nanoparticles / Water | Oxidation of benzyl alcohols to carboxylic acids. mdpi.com | Reaction in water at room temperature with benign co-oxidants. mdpi.com |

| Copper-based catalyst / O₂ or Air | Oxidation of benzylic alcohols to aldehydes/ketones. doubtnut.com | Use of air as the ultimate oxidant, producing only water as a byproduct. doubtnut.com |

| Graphene oxide-Iridium complex / Ultrasonication | Selective oxidation of benzylic alcohols. rsc.org | High atom economy, high selectivity, and use of a green energy source. rsc.org |

Elucidating the Chemical Reactivity and Transformation Pathways of 2 Methoxybenzhydryl Alcohol

Functional Group Interconversions of the Alcohol Moiety

The hydroxyl group is a versatile functional group that can be transformed into various other functionalities through a range of chemical reactions. These transformations are fundamental in synthetic organic chemistry.

Oxidation of alcohols is a key transformation that leads to the formation of carbonyl compounds. wikipedia.org The outcome of the oxidation of a primary alcohol can be an aldehyde or a carboxylic acid, while secondary alcohols are oxidized to ketones. wikipedia.org

The oxidation of a secondary alcohol, such as 2-methoxybenzhydryl alcohol, yields a ketone. In this case, the product is 2-methoxybenzophenone. nih.gov This transformation involves the removal of a hydride equivalent from the alcohol. wikipedia.org A variety of oxidizing agents can be employed for this purpose, ranging from chromium-based reagents to milder, more selective methods. wikipedia.orgsaskoer.ca

Table 1: Oxidation of this compound to 2-Methoxybenzophenone

| Reactant | Product | Reagent Examples |

| This compound | 2-Methoxybenzophenone | CrO3/H2SO4 (Jones Oxidation) saskoer.ca, Pyridinium chlorochromate (PCC) saskoer.ca, Peroxymonosulfate (B1194676) (PMS) with a catalyst rsc.org |

Data sourced from multiple scientific publications. saskoer.carsc.org

The choice of oxidant and reaction conditions is crucial to ensure high yields and minimize side reactions. Industrial-scale oxidations often utilize oxygen or air as the oxidant due to economic and environmental considerations. wikipedia.org

Selective oxidation aims to convert the alcohol to the desired carbonyl compound without affecting other functional groups within the molecule or over-oxidizing the product. rsc.orgnih.gov For a molecule like this compound, this means specifically targeting the secondary alcohol for conversion to a ketone.

Recent research has focused on developing greener and more efficient catalytic systems for alcohol oxidation. frontiersin.org For instance, the use of peroxymonosulfate (PMS) activated by N-doped graphene-like carbon has been shown to be effective for the selective oxidation of alcohols to aldehydes and ketones. rsc.org Another approach involves the use of a RuO2-supported Mn3O4 catalyst with O2 or air as the oxidant. nih.gov Metal-free catalytic systems and the use of hydrogen peroxide as a clean oxidant are also areas of active investigation. frontiersin.orgrsc.org

Table 2: Examples of Selective Oxidation Methods for Alcohols

| Catalyst/Reagent | Oxidant | Key Features |

| N-doped graphene-like carbon | Peroxymonosulfate (PMS) | Metal-free, high selectivity. rsc.org |

| RuO2-supported Mn3O4 | O2/Air | Heterogeneous catalyst, good to excellent yields. nih.gov |

| Platinum black | Hydrogen Peroxide | Continuous flow synthesis, high selectivity. rsc.org |

| FeCl3/BHDC (DES surfactant) | Hydrogen Peroxide | Fast reaction times, solvent-free conditions. frontiersin.org |

This table summarizes findings from various research articles. rsc.orgnih.govfrontiersin.orgrsc.org

Dehydration of alcohols is an elimination reaction that results in the formation of an alkene through the loss of a water molecule. gdckulgam.edu.inchemguide.co.uk This reaction is typically acid-catalyzed and proceeds via either an E1 or E2 mechanism, depending on the structure of the alcohol. chemistrysteps.comchemistrysteps.com

Being a secondary alcohol, this compound can undergo dehydration through an E1 mechanism. chemistrysteps.comlibretexts.org The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid or phosphoric acid, to form a good leaving group (water). gdckulgam.edu.inucalgary.ca The departure of the water molecule results in the formation of a secondary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond. gdckulgam.edu.inbyjus.com

The stability of the carbocation intermediate is a key factor in E1 reactions. libretexts.org Since this compound can form a relatively stable secondary benzylic carbocation, the E1 pathway is favored. masterorganicchemistry.com The reaction rate for E1 eliminations is dependent only on the concentration of the substrate. youtube.com

In some cases, particularly with primary alcohols, the dehydration can proceed through an E2 mechanism, where the proton abstraction and leaving group departure occur in a single, concerted step. chemistrysteps.comlibretexts.org

The dehydration of this compound would be expected to yield 1-methoxy-2-(phenylvinyl)benzene.

Table 3: Mechanistic Pathways for Alcohol Dehydration

| Mechanism | Substrate Preference | Key Steps | Intermediate |

| E1 byjus.com | Tertiary > Secondary libretexts.org | 1. Protonation of -OH2. Loss of H2O to form a carbocation3. Deprotonation to form alkene gdckulgam.edu.in | Carbocation gdckulgam.edu.in |

| E2 libretexts.org | Primary libretexts.org | Concerted proton abstraction and leaving group departure chemistrysteps.com | Transition State byjus.com |

Information compiled from various organic chemistry resources. gdckulgam.edu.inchemistrysteps.comlibretexts.orgbyjus.com

Under certain conditions, the dehydration of alcohols can lead to the intermolecular formation of ethers. byjus.com This reaction competes with the formation of alkenes, and the outcome is often dependent on the reaction temperature. libretexts.org Generally, lower temperatures favor ether formation, while higher temperatures favor alkene formation. byjus.com

For secondary alcohols like this compound, the formation of ethers via acid-catalyzed dehydration is possible but can be complicated by the competing E1 elimination. libretexts.org The mechanism involves the protonation of one alcohol molecule, which is then attacked by a second alcohol molecule in a nucleophilic substitution reaction (SN1 or SN2). byjus.com For secondary alcohols, the reaction would likely proceed through an SN1 mechanism, involving the formation of a carbocation intermediate that is then trapped by another alcohol molecule.

A more controlled method for the synthesis of unsymmetrical ethers is the Williamson ether synthesis. wikipedia.org This involves reacting an alkoxide with an alkyl halide. wikipedia.org To synthesize an ether from two different alcohols, one would first be converted to an alkyl halide or a sulfonate ester. wikipedia.org

Conversion to Activated Leaving Groups

The hydroxyl moiety of this compound is a poor leaving group in nucleophilic substitution reactions. To enhance its reactivity, the alcohol must first be converted into a derivative with a more stable leaving group. This is typically achieved through reactions that transform the hydroxyl into a sulfonate ester or an alkyl halide, thereby facilitating subsequent chemical transformations.

Formation of Tosylates, Mesylates, and Triflates

The conversion of alcohols into sulfonate esters is a cornerstone of synthetic organic chemistry, as it transforms the hydroxyl group into an excellent leaving group. The most common sulfonate esters employed for this purpose are tosylates (derived from p-toluenesulfonyl chloride), mesylates (from methanesulfonyl chloride), and triflates (from trifluoromethanesulfonic anhydride).

The general procedure involves the reaction of the alcohol with the corresponding sulfonyl chloride (or anhydride) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. mugberiagangadharmahavidyalaya.ac.iniris-biotech.de The base serves to neutralize the hydrochloric acid (or triflic acid) generated during the reaction, driving the equilibrium towards the product. mugberiagangadharmahavidyalaya.ac.in The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonylating agent. iris-biotech.de Importantly, this conversion typically occurs with retention of configuration at the carbinol center because the C-O bond of the alcohol is not broken during the process. royalholloway.ac.ukresearchgate.net

However, for activated alcohols like this compound, the reaction with sulfonyl chlorides can follow an alternative pathway. Due to the significant stability of the 2-methoxybenzhydryl cation, which is stabilized by resonance from both phenyl rings and the electron-donating methoxy (B1213986) group, the intermediate sulfonate ester can be highly reactive. In some cases, particularly with reagents like tosyl chloride, the chloride ion (a byproduct of the reaction) can act as a nucleophile and displace the newly formed tosylate group in situ. This results in the direct formation of the corresponding alkyl chloride instead of the expected tosylate. mugberiagangadharmahavidyalaya.ac.in This phenomenon has been observed for other electron-rich benzylic alcohols, such as p-methoxybenzyl alcohol, which yields p-methoxybenzyl chloride upon treatment with tosyl chloride and base. mugberiagangadharmahavidyalaya.ac.in

Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) is an exceptionally potent reagent for this transformation, producing triflates (OTf), which are among the best leaving groups known in organic chemistry. uni-muenchen.descielo.org.mx The high reactivity of triflates stems from the extreme stability of the trifluoromethanesulfonate (B1224126) anion, which is highly resonance-stabilized and electron-withdrawn by the three fluorine atoms.

The following table summarizes the reagents used for the formation of these activated leaving groups from an alcohol substrate.

| Target Leaving Group | Reagent | Byproduct | General Reactivity |

|---|---|---|---|

| Tosylate (-OTs) | p-Toluenesulfonyl chloride (TsCl) | HCl | Good |

| Mesylate (-OMs) | Methanesulfonyl chloride (MsCl) | HCl | Good |

| Triflate (-OTf) | Trifluoromethanesulfonic anhydride (Tf₂O) | CF₃SO₃H | Excellent |

Synthesis of Alkyl Halides

The direct conversion of this compound to the corresponding alkyl halides, particularly 2-methoxybenzhydryl chloride and bromide, is a key transformation. These halides serve as versatile intermediates for subsequent nucleophilic substitution reactions. Given the structure of this compound (a secondary, benzylic alcohol), the reaction mechanism for halogenation can proceed via either Sₙ1 or Sₙ2 pathways, depending on the reagent and conditions. researchgate.net

The high stability of the intermediate 2-methoxybenzhydryl cation strongly favors an Sₙ1 mechanism, especially with hydrohalic acids like HBr or HCl. researchgate.netgoums.ac.ir In this pathway, the hydroxyl group is first protonated by the acid to form a good leaving group (water). Subsequent departure of water generates the stabilized carbocation, which is then rapidly attacked by the halide ion.

Alternatively, reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly used to convert secondary alcohols to chlorides and bromides, respectively, often under milder conditions than strong acids. royalholloway.ac.ukyale.edu The reaction with thionyl chloride typically proceeds through the formation of an intermediate chlorosulfite ester. yale.edupeptide.com In the absence of a base like pyridine, this can collapse to the alkyl chloride with retention of configuration (an Sₙi mechanism). However, in the presence of pyridine, the mechanism usually shifts to a standard Sₙ2 pathway, resulting in inversion of configuration at the stereocenter. peptide.com For a substrate like this compound, the high stability of the carbocation means that an Sₙ1-like pathway is always a likely competitor. acs.org

As mentioned in the previous section, the reaction of this compound with tosyl chloride can also be a viable route to 2-methoxybenzhydryl chloride due to the in situ displacement of the highly reactive tosylate intermediate. mugberiagangadharmahavidyalaya.ac.in

Aromatic Ring Modulations and Reactivity

Influence of Methoxy Substituent on Aromatic Reactivity

The methoxy (-OCH₃) group at the ortho position of one of the phenyl rings plays a critical role in modulating the reactivity of this compound and its derivatives. This influence is primarily electronic, although steric factors can also be at play.

The methoxy group is a powerful electron-donating group (EDG) through resonance (a +R effect), while being moderately electron-withdrawing through induction (a -I effect). The resonance effect, where a lone pair from the oxygen atom is delocalized into the aromatic ring, is dominant, particularly for substituents at the ortho and para positions. libretexts.org This electron donation has several significant consequences:

Stabilization of the Benzhydryl Cation : The most profound effect is the stabilization of the benzhydryl cation formed upon departure of the hydroxyl group (or another leaving group). The ortho-methoxy group can effectively delocalize the positive charge of the carbocation through resonance, making it significantly more stable and easier to form than the unsubstituted benzhydryl cation. yale.educdnsciencepub.com Kinetic studies on the solvolysis of substituted benzhydryl chlorides have consistently shown that electron-donating groups, especially methoxy groups, dramatically increase the reaction rate by lowering the activation energy for cation formation. royalholloway.ac.uk For instance, the solvolysis rate of 4-methoxybenzhydryl chloride is approximately 10,000 times faster than that of the unsubstituted benzhydryl chloride. royalholloway.ac.uk This is quantified by the Hammett equation, where the para-methoxy group has a large negative σ⁺ value (approx. -0.78), indicating strong stabilization of a positive charge developed during a reaction. acs.orgwikipedia.org

Anchimeric Assistance : The ortho-methoxy group can also participate directly in the departure of the leaving group in a process known as anchimeric assistance or neighboring group participation (NGP). mugberiagangadharmahavidyalaya.ac.inrsc.orgmsu.edu In this mechanism, the oxygen atom of the methoxy group acts as an internal nucleophile, attacking the electrophilic carbon center from the backside as the leaving group departs. This forms a transient, three-membered cyclic oxonium ion intermediate. This intramolecular process is often kinetically more favorable than solvent-assisted solvolysis, leading to a significant rate enhancement. rsc.orgmsu.edu

The following table compares the electronic character of various substituents and their general effect on the rate of reactions proceeding through a carbocation intermediate at the benzhydryl position.

| Substituent (at para-position) | Hammett Constant (σ⁺) | Electronic Effect | Effect on Cation Stability | Relative Solvolysis Rate |

|---|---|---|---|---|

| -OCH₃ | -0.78 | Strongly Donating | Strongly Stabilizing | Very High |

| -CH₃ | -0.31 | Donating | Stabilizing | High |

| -H | 0.00 | Neutral | Baseline | Reference (1) |

| -Cl | +0.11 | Withdrawing | Destabilizing | Low |

| -NO₂ | +0.79 | Strongly Withdrawing | Strongly Destabilizing | Very Low |

Intramolecular Cyclization Reactions (e.g., analogy to benzylic sulfones)

The structure of this compound is well-suited for intramolecular cyclization reactions, specifically intramolecular Friedel-Crafts type alkylations. This reactivity arises from the ability to generate a stable benzhydryl cation which can then act as an electrophile, attacking the electron-rich methoxy-substituted aromatic ring.

This reaction is analogous to other intramolecular cyclizations, such as the acid-catalyzed cyclization of benzylic sulfones, where a sulfonyl-stabilized carbanion or a related electrophilic species can trigger ring closure. In the case of this compound, the highly stabilized carbocation serves as the key electrophilic intermediate that initiates the cyclization cascade. The reaction is generally favored when forming five or six-membered rings. masterorganicchemistry.com

Stability and Cleavage in Protective Group Chemistry Contexts

The 2-methoxybenzhydryl (Mbh) group, along with its more common isomer 4-methoxybenzhydryl, belongs to the family of acid-labile protecting groups used in organic synthesis, particularly for the protection of amines, amides, and hydroxyl groups. dokumen.puborganic-chemistry.orgunivpancasila.ac.id The utility of these groups stems from their stability under basic and neutral conditions, coupled with their facile removal under mild acidic conditions. wikipedia.org

The stability of the benzhydryl protecting group is directly related to the stability of the carbocation formed during its cleavage. The introduction of an electron-donating methoxy group significantly stabilizes the benzhydryl cation, thereby increasing the acid lability of the protecting group. iris-biotech.denih.gov This allows for its removal under milder acidic conditions than the unsubstituted benzhydryl group. For example, benzhydryl ethers are typically cleaved by strong acids like HBr or HI, whereas methoxybenzhydryl ethers can often be cleaved with trifluoroacetic acid (TFA). pressbooks.publibretexts.org

The 2-methoxybenzhydryl group is used to protect the side-chain amide of asparagine and glutamine or the backbone amide in peptide synthesis to prevent aggregation and improve solubility. nih.govnih.gov The cleavage is typically accomplished using a solution of TFA, often with a scavenger such as triisopropylsilane (B1312306) (TIS) to trap the liberated Mbh cation and prevent side reactions. The relative lability can be fine-tuned by the position and number of methoxy groups. While the 4-methoxybenzhydryl group is more commonly documented, the 2-methoxy isomer functions similarly, with its lability influenced by the combination of resonance, inductive, and potential neighboring group participation effects. rsc.orgug.edu.pl

The table below summarizes various benzhydryl-based protecting groups and their typical cleavage conditions, highlighting the role of electron-donating substituents in increasing acid lability.

| Protecting Group | Abbreviation | Protected Functionality | Typical Cleavage Conditions | Relative Acid Lability |

|---|---|---|---|---|

| Benzhydryl | Bh | -OH, -NH₂, -SH | HBr, HI, Strong Lewis Acids | Base |

| 4-Methoxybenzhydryl | Mbh | -NH₂, -CONH₂ | Dilute TFA (e.g., 1-50% in DCM) | Moderate |

| 4,4'-Dimethoxybenzhydryl | DMB | -OH, -NH₂ | Very Dilute Acid (e.g., 1% TFA, Acetic Acid) | High |

| Trityl (Triphenylmethyl) | Trt | -OH, -NH₂, -SH | ~50-90% TFA | High |

| 2-Chlorotrityl | Clt | -OH, -COOH, -NH₂ | Very Mild Acid (e.g., AcOH/TFE/DCM, 1% TFA) | Very High |

Mechanistic Investigations in 2 Methoxybenzhydryl Alcohol Chemistry

Carbocation Intermediates and Their Stabilization in Benzhydryl Systems

A central feature of benzhydryl chemistry is the formation of carbocation intermediates. A carbocation is a molecule in which a carbon atom has a positive formal charge and three bonds, making it highly reactive. asccollegekolhar.in The stability of these intermediates is a critical factor in determining the reaction pathway and rate. Benzhydryl systems, including 2-methoxybenzhydryl alcohol, readily form carbocations due to the stabilizing effect of the two adjacent phenyl rings.

The positive charge on the benzylic carbon can be delocalized across both aromatic rings through resonance, significantly stabilizing the carbocation. asccollegekolhar.in This delocalization is a key reason why reactions involving benzhydryl alcohols often proceed via an SN1 mechanism, which involves the formation of a carbocation intermediate. libretexts.orgopenstax.org The stability of carbocations generally follows the order: tertiary > secondary > primary. asccollegekolhar.in Benzylic carbocations, like the one formed from this compound, are particularly stable due to this resonance stabilization. asccollegekolhar.in

The 2-methoxy group in this compound plays a crucial role in further stabilizing the carbocation intermediate. The methoxy (B1213986) group is an electron-donating group, which can donate electron density to the positively charged carbon through the phenyl ring via the resonance effect. This donation of electron density helps to disperse the positive charge, making the carbocation even more stable. yale.edu This enhanced stability facilitates the formation of the carbocation, often leading to faster reaction rates compared to unsubstituted benzhydrol. yale.edu

The general structure of a carbocation is planar, with the positively charged carbon being sp2-hybridized and having an empty p-orbital. libretexts.org This planarity allows for effective overlap with the p-orbitals of the adjacent phenyl rings, maximizing resonance stabilization. The stability of the carbocation intermediate is a driving force for many reactions of this compound, including its use in the synthesis of ethers and other derivatives. yale.edu

Protonation Mechanisms and Leaving Group Departure

In many reactions of alcohols, the hydroxyl (-OH) group is a poor leaving group. For a reaction to proceed, the -OH group must be converted into a better leaving group. libretexts.org In the case of this compound, this is typically achieved through protonation in the presence of an acid catalyst. docbrown.info

The reaction begins with the protonation of the hydroxyl group by an acid, such as a hydrohalic acid (HX), to form a protonated alcohol, also known as an oxonium ion (R-OH2+). libretexts.orgdocbrown.info This protonation step is a rapid and reversible acid-base reaction. The oxonium ion is a much better leaving group because it can depart as a neutral water molecule, which is a stable species. libretexts.org

Following protonation, the C-O bond breaks, and the water molecule departs, leading to the formation of the 2-methoxybenzhydryl carbocation. openstax.orgdocbrown.info This step is typically the rate-determining step in SN1 reactions of secondary and tertiary alcohols. docbrown.info The stability of the resulting carbocation, as discussed in the previous section, is a key factor that facilitates this step. The presence of the electron-donating 2-methoxy group enhances the stability of the carbocation, thereby promoting the departure of the leaving group. yale.edu

Protonation: The alcohol is protonated by the acid to form an oxonium ion. docbrown.info

Leaving Group Departure: The protonated alcohol loses a molecule of water to form a stable carbocation. docbrown.info

Nucleophilic Attack: The halide ion (X-) acts as a nucleophile and attacks the carbocation to form the final product, a 2-methoxybenzhydryl halide. docbrown.info

This mechanism highlights the importance of both the acid catalyst in activating the alcohol and the inherent stability of the benzhydryl carbocation in driving the reaction forward.

Radical Pathways and Radical Scavenger Studies

While many reactions of this compound proceed through ionic intermediates like carbocations, radical pathways can also be involved, particularly under specific conditions such as photochemical or thermal initiation. A radical is a species with an unpaired electron, making it highly reactive. asccollegekolhar.in

The α-methoxydiphenylmethyl radical, which can be generated from derivatives of this compound, has been studied and found to be relatively stable. researchgate.net This stability is attributed to the delocalization of the unpaired electron over the two phenyl rings, similar to the stabilization of the corresponding carbocation.

Radical reactions often proceed via a chain mechanism involving initiation, propagation, and termination steps. In the context of 2-methoxybenzhydryl systems, radical formation could be initiated by the homolytic cleavage of a weak bond, for example, in a derivative like 1,2-dimethoxy-1,1,2,2-tetraphenylethane, which can dissociate to form two α-methoxydiphenylmethyl radicals. researchgate.net

To determine whether a reaction proceeds through a radical mechanism, radical scavenger studies are often employed. Radical scavengers are compounds that can react with and "trap" radical intermediates, thereby inhibiting or altering the course of the radical reaction. If the addition of a radical scavenger slows down or stops a reaction, it provides strong evidence for a radical pathway.

For example, in the context of deoxygenation reactions, which can sometimes have radical character, the use of radical scavengers can help elucidate the mechanism. The Barton-McCombie deoxygenation, a well-known radical-based deoxygenation method, relies on the formation of an alkyl radical from a thiocarbonyl derivative of an alcohol. nih.gov While not a direct reaction of this compound itself, the principles of radical generation and trapping are relevant to understanding potential side reactions or alternative pathways in its chemistry.

Deoxygenation Mechanisms (e.g., sulfoxide (B87167) to sulfide (B99878) transformation, Pummerer-type reactions)

Deoxygenation reactions, the removal of an oxygen atom from a molecule, are important transformations in organic synthesis. uni-regensburg.de While the direct deoxygenation of an alcohol like this compound to the corresponding alkane is a challenging transformation, the principles of deoxygenation are relevant to its reactivity and the reactions of its derivatives.

A common strategy for alcohol deoxygenation involves converting the alcohol into a derivative that is more readily cleaved, such as a benzoate (B1203000) ester. nih.govresearchgate.net A recently developed protocol utilizes a photocatalytic system to generate a potent reductant from formate (B1220265) salts, which can then reduce the benzoate ester. nih.govresearchgate.net The mechanism involves a single electron transfer (SET) to the benzoate ester, followed by fragmentation of the resulting radical anion to cleave the C-O bond. nih.govresearchgate.net Acidic additives can promote this fragmentation step. nih.gov

Another relevant area is the deoxygenation of other functional groups, where benzhydryl systems might be involved as reagents or intermediates. For instance, the deoxygenation of sulfoxides to sulfides is a common transformation. While specific examples directly involving this compound as the deoxygenating agent are not prevalent in the provided search results, the general principles of such reactions are noteworthy.

The Pummerer reaction is another type of reaction that involves the transformation of a sulfoxide. It typically involves the reaction of a sulfoxide with an activating agent, such as acetic anhydride (B1165640), to form an intermediate that can then react with a nucleophile. While not a direct deoxygenation in the sense of removing the oxygen atom completely, it represents a transformation of the sulfoxide functionality that is mechanistically related to redox processes.

Steric and Electronic Effects of Substituents on Reaction Mechanisms and Selectivity

The reactivity and selectivity of reactions involving this compound and related benzhydryl systems are significantly influenced by the steric and electronic effects of substituents on the aromatic rings. yale.edu

Electronic Effects:

Electron-donating groups (EDGs), such as the methoxy (-OCH3) group in this compound, increase the electron density of the aromatic ring. yale.edu This has several consequences:

Carbocation Stabilization: EDGs stabilize the carbocation intermediate formed during SN1 reactions by donating electron density and delocalizing the positive charge. This leads to faster reaction rates. yale.edu

Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, decrease the electron density of the aromatic ring. This destabilizes the carbocation intermediate, slowing down or preventing SN1 reactions. yale.edu

The Hammett equation is a tool used to quantify the effect of substituents on the reaction rates and equilibria of aromatic compounds. By plotting the logarithm of the reaction rate constant against the Hammett substituent constant (σ), a linear relationship is often observed, providing insight into the electronic nature of the transition state.

Steric Effects:

Steric hindrance refers to the spatial arrangement of atoms or groups that can hinder a chemical reaction. solubilityofthings.com In benzhydryl systems, bulky substituents on the aromatic rings or on the alcohol reactant can affect the reaction rate and selectivity.

Approach of Nucleophiles: In SN2 reactions, where a nucleophile attacks the carbon center, bulky substituents can block the approach of the nucleophile, slowing down the reaction. nih.gov While SN1 reactions are more common for benzhydryl systems, steric factors can still play a role in the subsequent steps or in competing E1 elimination reactions.

Conformational Effects: The size and position of substituents can influence the preferred conformation of the molecule, which in turn can affect the accessibility of the reaction center and the stability of intermediates.

Research on Derivatives and Structural Analogues of 2 Methoxybenzhydryl Alcohol

Synthesis and Reactivity of Substituted Benzhydrols

The synthesis of substituted benzhydrols, the parent structure of 2-methoxybenzhydryl alcohol, can be achieved through several established methods. A common approach involves the reduction of the corresponding substituted benzophenones. rsc.org For instance, unsubstituted and p-methylated benzhydrols have been successfully synthesized by reducing the respective benzophenones with lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (B95107) (THF). rsc.org Another prevalent method is the nucleophilic addition of an organometallic reagent, such as an aryl lithium species, to a benzaldehyde (B42025). rsc.org This involves the lithiation of an aryl bromide with n-butyl lithium at low temperatures, followed by the addition of benzaldehyde. rsc.org

The reactivity of substituted benzhydrols is significantly influenced by the electronic properties of the substituents on the aromatic rings. rsc.orgyale.edu Studies on acid-catalyzed methanolysis show that the reaction rates correlate with Hammett σ+ parameters, which is consistent with a mechanism involving the build-up of significant positive charge adjacent to the aromatic ring. rsc.org This suggests that both the methanolysis of benzhydrols and related fluorenols proceed through a unimolecular rate-determining step (SN1 mechanism). rsc.org The stability of the carbocation intermediate is a key factor; electron-donating groups on the benzhydrol stabilize this intermediate, thereby facilitating the reaction. yale.edu Conversely, electron-withdrawing groups are expected to destabilize the carbocation and slow the reaction. yale.edu For example, in the synthesis of benzhydryl ethers, benzhydrols with electron-donating groups like 4,4'-dimethoxy and 4,4'-dimethyl substituents showed successful product formation, while those with electron-withdrawing groups or no substitution were less successful. yale.edu

The selective oxidation of benzhydrols to their corresponding benzophenones can also be achieved with high yields (>90%) using acidified monochromate ions under phase transfer catalysis, demonstrating a method that avoids the formation of acid by-products. sciensage.info

| Compound | R1 Substituent | R2 Substituent | Synthesis Method | Yield (%) | Reference |

|---|---|---|---|---|---|

| 7a | H | H | Reduction of Benzophenone (B1666685) | 95 | rsc.org |

| 7b | H | CH₃ | Reduction of Benzophenone | 79 | rsc.org |

| 7c | CH₃ | H | Lithiation of Bromobenzene (B47551) | 49 | rsc.org |

| 7d | H | CF₃ | Lithiation of Bromobenzene | 87 | rsc.org |

| 7e | OCH₃ | H | Lithiation of Bromobenzene | 53 | rsc.org |

Benzhydryl Ether Derivatives: Synthesis and Characterization

Benzhydryl ethers are important compounds, often used as protecting groups in synthesis due to their stability and ease of removal via hydrogenolysis or under acidic conditions. yale.edu A simple and efficient method for the synthesis of symmetrical bis(benzhydryl)ethers directly from benzhydrols has been developed using a catalytic amount of p-toluenesulfonyl chloride (5 mol%) under solvent-free conditions at 110°C. nih.gov This method has proven effective for a range of benzhydrol derivatives, including those with chloro, bromo, fluoro, methoxy (B1213986), and methyl substituents. researchgate.net

An alternative synthetic approach utilizes microwave irradiation in a proto-ionic liquid solvent, such as triethylammonium (B8662869) methanesulfonate. yale.edu This method explores the role of electronic effects in benzhydryl ether synthesis. yale.edu The reaction is believed to proceed via protonation of the hydroxyl group, followed by the formation of a carbocation intermediate and subsequent nucleophilic substitution. yale.edu The success of this synthesis is highly dependent on the substituents of the benzhydrol. yale.edu

The characterization of benzhydryl ether derivatives is typically performed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm their structure. researchgate.netasianpubs.org

| Benzhydrol Derivative | Alcohol Reactant | Conversion to Ether (%) | Reference |

|---|---|---|---|

| 4,4'-Dimethoxybenzhydrol | 1-Propanol | 83 | yale.edu |

| 4,4'-Dimethoxybenzhydrol | 2-Propanol | 11 | yale.edu |

| 4,4'-Dimethoxybenzhydrol | (-)-Menthol | 11 | yale.edu |

| 4,4'-Dimethylbenzhydrol | 1-Propanol | 100 | yale.edu |

| 4,4'-Dimethylbenzhydrol | 2-Propanol | 100 | yale.edu |

| 4,4'-Difluorobenzhydrol | (-)-Menthol | 26 | yale.edu |

| Benzhydrol | 1-Propanol | 23 | yale.edu |

Benzhydrylamine and Related Linker Moieties

The 2-methoxy-4-methylsulfinylbenzyl alcohol (Mmsb) linker is a "safety-catch" linker utilized in solid-phase peptide synthesis (SPPS). researchgate.netnih.gov This type of linker is designed to be stable throughout the synthesis process but can be activated for cleavage by a specific chemical reaction at the end. nih.gov The Mmsb linker is particularly valuable because it is compatible with both major SPPS strategies: Fmoc/tBu and Boc chemistry. nih.govcsic.escedia.edu.ec

The key feature of the Mmsb linker is its sulfinyl (sulfoxide) group, which is electron-withdrawing and renders the ester bond connecting the peptide to the resin stable against trifluoroacetic acid (TFA), the reagent used for Boc removal and side-chain deprotection. nih.govcsic.es The linker is also stable to the piperidine (B6355638) treatment used to remove the Fmoc protecting group. csic.esnih.gov

Cleavage of the peptide from the Mmsb-resin is a two-step process. csic.esnih.gov First, the sulfoxide (B87167) moiety is reduced to a sulfide (B99878) using reagents like Me₃SiCl and Ph₃P. nih.govnih.gov This chemical modification makes the linker acid-labile. nih.gov The second step is the treatment with TFA to release the peptide from the resin. csic.esnih.gov This strategy has been successfully applied to the synthesis of complex peptides, helping to avoid side reactions like diketopiperazine formation and allowing for on-resin cyclization or disulfide bond formation. csic.esnih.gov

Resins functionalized with 4-methoxybenzhydryl groups, such as 4-methoxybenzhydrylamine (MBHA) resin, are widely used in solid-phase synthesis. thieme-connect.comiris-biotech.de These resins are particularly useful for the synthesis of peptide amides. thieme-connect.com The synthesis of aminothiazoles, for example, has been described starting from acylated amino acids bound to MBHA resin. thieme-connect.comthieme-connect.com

The 4-methoxybenzhydryl resin serves as an alternative to other commonly used resins. For instance, when synthesizing protected peptide fragments that require a more acid-sensitive resin than standard Wang resin, 2-chlorotrityl resin is often used. iris-biotech.de However, if the steric hindrance of the 2-chlorotrityl group becomes problematic, the 4-methoxybenzhydryl resin offers a viable substitute. iris-biotech.de Its application has been noted in the solid-phase synthesis of the human insulin (B600854) B-chain and octreotide. google.comgoogle.com

Stereochemical Implications in Analogues

The stereochemistry of benzhydrol analogues plays a critical role in their reactivity and interactions. nih.gov The three-dimensional arrangement of substituents can significantly influence reaction rates and pathways, even in acyclic systems where bond rotation is possible. nih.gov

A study using benzopinacol, a structural analogue of benzhydrol, as a mechanophore demonstrated the impact of stereochemistry on mechanochemical bond activation. nih.gov The two diastereomers, meso (R,S) and a chiral pair (R,R/S,S), were incorporated into a polymer chain. nih.gov Under mechanical stress, the chiral R,R/S,S enantiomers reacted approximately 1.4 times faster than the meso R,S diastereomer. nih.gov Computational modeling suggested that in the R,R isomer, the two hydroxyl groups are syn to each other, allowing for the formation of a hydrogen bond that becomes stronger as the molecule is stretched. nih.gov This interaction lowers the force required for C-C bond cleavage. In the meso isomer, the hydroxyl groups are forced into an anti position, precluding this stabilizing hydrogen bond. nih.gov

This highlights that non-covalent interactions, dictated by the relative stereochemistry of substituents, can have a substantial effect on the chemical stability and reactivity of benzhydrol-type molecules. nih.gov The stability of the benzhydryl carbocation, a key intermediate in many reactions, is also influenced by the number and position of substituents, which in turn affects reaction pathways. Furthermore, in enantioselective synthesis, catalyst design is crucial for controlling the diastereoselectivity of reactions involving prochiral nucleophiles and electrophiles that form products with stereocenters analogous to those in substituted benzhydrols. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques in 2 Methoxybenzhydryl Alcohol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of 2-methoxybenzhydryl alcohol. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton (¹H) NMR spectroscopy is used to identify the various types of hydrogen atoms (protons) in a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the hydroxyl proton, and the benzylic proton.

The chemical shifts (δ) are influenced by the electronic environment of the protons. The protons on the two aromatic rings will appear in the downfield region (typically δ 7.0-7.5 ppm). Due to the influence of the methoxy group, the protons on the methoxy-substituted ring are expected to have slightly different chemical shifts compared to those on the unsubstituted phenyl ring. The single benzylic proton (the hydrogen on the carbon bearing the hydroxyl group) is expected to appear as a singlet around δ 5.8 ppm. The hydroxyl (-OH) proton signal is typically a broad singlet and its chemical shift can vary, but it is often observed around δ 2.2 ppm. The three protons of the methoxy (-OCH₃) group will appear as a sharp singlet in the upfield region, typically around δ 3.8 ppm.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The aromatic carbons typically resonate in the δ 110-160 ppm range. The carbon atom attached to the methoxy group (C-O) is expected to be significantly downfield, around δ 159 ppm, while the other aromatic carbons will appear between approximately δ 113 and 144 ppm. The benzylic carbon (-CHOH) is characteristically found in the δ 75-80 ppm region. The carbon of the methoxy group (-OCH₃) will be observed further upfield, typically around δ 55 ppm.

Deuterium (B1214612) (²H or D) exchange is a simple yet powerful NMR technique used to identify labile protons, such as those in hydroxyl (-OH) groups. The process involves adding a small amount of deuterium oxide (D₂O) to the NMR sample. The acidic hydroxyl proton of this compound will rapidly exchange with a deuterium atom from D₂O.

Since deuterium is not observed in ¹H NMR spectroscopy, the signal corresponding to the -OH proton will disappear or significantly diminish in intensity after the addition of D₂O. This "D₂O shake" experiment provides unambiguous confirmation of the hydroxyl proton's resonance, distinguishing it from other signals in the spectrum. This technique is particularly useful as the chemical shift of hydroxyl protons can be variable due to factors like concentration and solvent.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization.

Alcohols like this compound typically undergo characteristic fragmentation in a mass spectrometer. Two common pathways are alpha-cleavage and dehydration.

Alpha-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group (the alpha-carbon). For this compound, this would involve cleavage of the bond between the benzylic carbon and one of the aromatic rings. This fragmentation is a predominant mode for many alcohols.

Dehydration: This pathway involves the elimination of a water molecule (mass loss of 18 amu) from the molecular ion. This results in the formation of a radical cation of the corresponding alkene. This is a common fragmentation pattern for alcohols and can result in a significant [M-18] peak in the mass spectrum.

For the related compound diphenylmethanol, the mass spectrum shows a base peak at m/z 167, corresponding to the loss of a hydrogen atom, and a prominent peak at m/z 105, which arises from the cleavage of one of the phenyl groups. The molecular ion peak is observed at m/z 184. A peak corresponding to the loss of water (m/z 166) is also typically observed.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an invaluable tool for identifying the components of a mixture and monitoring the progress of a chemical reaction.

In the context of this compound research, GC-MS can be used to:

Monitor Synthesis: The formation of this compound, for instance, via a Grignard reaction between phenylmagnesium bromide and 2-methoxybenzaldehyde, can be monitored. Aliquots taken from the reaction mixture can be analyzed by GC-MS to track the disappearance of starting materials and the appearance of the product over time.

Identify Products and Byproducts: The mass spectrum obtained for the peak corresponding to this compound can confirm its identity. Furthermore, the technique can identify any impurities or byproducts formed during the reaction, aiding in the optimization of reaction conditions. The retention time in the gas chromatogram provides an additional layer of identification.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. By measuring the absorption of infrared radiation, it provides a molecular fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure. In the context of this compound, IR spectroscopy is instrumental in confirming the presence of its key functional groups.

Identification of Characteristic Functional Group Vibrations (O-H and C-O stretches)

The IR spectrum of an alcohol is dominated by the characteristic vibrations of its hydroxyl (O-H) and carbon-oxygen (C-O) bonds. libretexts.org

The O-H stretching vibration is particularly prominent and easily identifiable. In a condensed phase (liquid or solid), the hydroxyl groups of alcohol molecules form intermolecular hydrogen bonds. This interaction causes the O-H stretching band to be very broad and strong, typically appearing in the region of 3500-3200 cm⁻¹. libretexts.orglibretexts.org The breadth of the peak is a direct consequence of the varying strengths of hydrogen bonds within the sample, which leads to a wide distribution of vibrational frequencies. libretexts.org In dilute solutions using a non-polar solvent like carbon tetrachloride, intermolecular hydrogen bonding is minimized, and a sharper, free O-H stretching peak may be observed at higher frequencies, around 3670-3620 cm⁻¹. msu.edu

The C-O stretching vibration provides further structural confirmation. For secondary alcohols, such as this compound, this absorption is strong and typically found in the 1260-1050 cm⁻¹ region. libretexts.org The exact position of this band can be influenced by coupling with other vibrations, such as C-C stretching. spectroscopyonline.com The spectrum will also feature characteristic absorptions for the aromatic rings, including C-H stretching from 3100-3000 cm⁻¹ and C-C in-ring stretching vibrations around 1600-1400 cm⁻¹. libretexts.org

Table 1: Characteristic IR Absorptions for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3500 - 3200 | Strong, Broad |

| Alcohol | C-O Stretch | 1260 - 1050 | Strong |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Weak to Medium |

| Aromatic Ring | C=C In-ring Stretch | 1600 - 1400 | Medium, Sharp |

Quantitative Analysis and Reaction Progress Monitoring

Beyond qualitative identification, IR spectroscopy serves as a valuable tool for quantitative analysis. According to the Beer-Lambert law, the absorbance of a specific vibrational band is directly proportional to the concentration of the corresponding functional group. This principle allows for the determination of the concentration of this compound in a solution by creating a calibration curve from standards of known concentrations. sciepub.com

This quantitative capability is particularly useful for monitoring the progress of chemical reactions. For instance, in an oxidation reaction designed to convert this compound to its corresponding ketone (2-methoxybenzophenone), the progress can be tracked by monitoring the IR spectrum over time. The reaction's advancement would be indicated by a decrease in the intensity of the broad O-H stretching band (around 3500-3200 cm⁻¹) and the C-O stretching band of the alcohol, coupled with the simultaneous appearance and increase in intensity of the strong carbonyl (C=O) stretching band of the ketone product, typically found around 1740-1690 cm⁻¹. libretexts.orgpressbooks.pub This allows for real-time assessment of reaction completion without the need for complex sample workup.

Other Spectroscopic Methods in Related Chemical Systems

While IR spectroscopy is a cornerstone technique, a multi-spectroscopic approach provides a more comprehensive characterization of a molecule's structure and electronic properties. Methods like UV-Vis, fluorescence, and Raman spectroscopy offer complementary information.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring the absorption of UV or visible light. youtube.com For aromatic compounds like this compound, the absorption of UV radiation promotes electrons from lower-energy bonding (π) or non-bonding (n) orbitals to higher-energy anti-bonding (π*) orbitals. researchgate.net

The presence of two phenyl rings and a methoxy substituent results in a complex UV spectrum. The benzene (B151609) rings give rise to characteristic π → π* transitions. The methoxy group (-OCH₃), being an auxochrome, can cause a bathochromic (red) shift in the absorption maxima and increase the absorption intensity. The analysis can be complicated by overlapping absorption bands from the multiple chromophores within the molecule. youtube.com Derivative UV-Vis spectroscopy can be employed to enhance spectral resolution and more precisely determine the wavelength of maximum absorbance (λ_max) for these overlapping bands. youtube.comijcrt.org

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed photons. Many aromatic compounds are fluorescent, and this technique can provide insights into their electronic structure and environment. The introduction of a methoxy substituent into an aromatic system can significantly influence its fluorescence properties, often leading to shifts in the emission wavelength. researchgate.netrsc.org

Raman Spectroscopy for Structural Information

Raman spectroscopy is another vibrational spectroscopy technique that provides information complementary to IR spectroscopy. scispace.com It relies on the inelastic scattering of monochromatic light (from a laser). A key difference is the selection rules: IR absorption requires a change in the molecule's dipole moment during a vibration, whereas Raman scattering requires a change in polarizability. theaic.org

For a molecule like this compound, Raman spectroscopy is particularly effective for observing vibrations of non-polar bonds and symmetric vibrations. The C-C bonds of the aromatic rings, for example, often produce strong signals in the Raman spectrum. semanticscholar.org The C-H stretching region (3100–2700 cm⁻¹) is also clearly resolved and can provide detailed structural information. scispace.com Because the O-H stretching vibration is often weak in Raman spectra and water is a weak Raman scatterer, this technique can be advantageous for studying samples in aqueous media. researchgate.net

Table 2: Summary of Other Spectroscopic Methods for Related Systems

| Technique | Information Provided | Typical Chromophore/Vibration Probed |

|---|---|---|

| UV-Vis Spectroscopy | Electronic Transitions | π → π* and n → π* of aromatic rings |

| Fluorescence Spectroscopy | Electronic Structure, Emission Properties | Fluorophore (aromatic system) |

| Raman Spectroscopy | Vibrational Modes (Structural Fingerprint) | Aromatic C-C, C-H, and other symmetric vibrations |

Computational Chemistry and Theoretical Modeling Studies on 2 Methoxybenzhydryl Alcohol Systems

Prediction of Reactivity and Stability through Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in predicting the intrinsic reactivity and stability of a molecule like 2-methoxybenzhydryl alcohol. mdpi.com These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. nih.gov

A typical study would involve optimizing the geometry of the this compound molecule to find its most stable three-dimensional conformation (lowest energy state). From this optimized structure, a variety of electronic properties can be calculated to describe its stability and reactivity. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity. mdpi.com

Furthermore, Molecular Electrostatic Potential (MEP) maps would be generated. These maps visualize the electron density around the molecule, highlighting electron-rich regions (nucleophilic sites) susceptible to electrophilic attack and electron-poor regions (electrophilic sites) prone to nucleophilic attack. For this compound, one would expect electron-rich areas around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound This table illustrates the type of data that would be generated from DFT calculations. The values are for illustrative purposes only and are not based on actual experimental or computational results for this specific molecule.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Total Energy | The total electronic energy of the optimized molecule. | -X Hartrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -Y eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | +Z eV |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, indicating chemical stability. | (Y+Z) eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | ~2.0 Debye |

Elucidation of Reaction Mechanisms via Computational Pathways

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing researchers to elucidate detailed step-by-step mechanisms. rsc.org For this compound, this could involve studying its oxidation, dehydration, or substitution reactions.

To investigate a reaction mechanism, researchers would first identify the structures of the reactants, products, and any potential intermediates. Quantum chemical calculations are then used to locate the transition state (TS) structures that connect these species along a reaction pathway. A transition state represents the highest energy point along the reaction coordinate and is critical for determining the reaction's feasibility.

The energy difference between the reactants and the transition state is the activation energy (barrier), which dictates the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified. For example, a study could computationally compare a direct SN1 versus an SN2 substitution at the benzylic carbon, or model the steps involved in the acid-catalyzed dehydration to form the corresponding ether or alkene. These calculations provide insights that are often difficult or impossible to obtain through experimental means alone. rsc.org

Table 2: Illustrative Energy Profile for a Hypothetical Reaction of this compound This table demonstrates how computational results for a reaction pathway would be presented. The reaction and values are purely illustrative.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Reagent | 0.0 (Reference) |

| Transition State 1 (TS1) | First energy barrier | +25.5 |

| Intermediate | A metastable species formed after TS1 | -5.2 |

| Transition State 2 (TS2) | Second energy barrier | +15.8 |